Comprehensive Technical Guide: (E)-4-phenylbut-3-enenitrile in Advanced Organic Synthesis
Comprehensive Technical Guide: (E)-4-phenylbut-3-enenitrile in Advanced Organic Synthesis
Executive Summary
(E)-4-phenylbut-3-enenitrile (CAS: 20068-10-4)[1], commonly referred to as trans-cinnamyl cyanide, is a highly versatile
Physicochemical Profiling
Understanding the baseline properties of (E)-4-phenylbut-3-enenitrile is essential for predicting its behavior in biphasic reactions and chromatographic purifications.
| Property | Value | Clinical/Synthetic Relevance |
| Chemical Name | (E)-4-phenylbut-3-enenitrile | Core structural identity[1]. |
| CAS Registry Number | 20068-10-4 | Unique identifier for procurement and safety tracking[1]. |
| Molecular Formula | C10H9N | Defines stoichiometric calculations for scale-up. |
| Molecular Weight | 143.19 g/mol | Essential for molarity and yield tracking[1]. |
| Appearance | Colorless to pale yellow oil | Visual indicator of purity; yellowing suggests oxidation. |
| LogP (estimated) | ~2.1 - 2.5 | Indicates lipophilicity; requires non-polar extraction solvents. |
| Solubility | Soluble in DCM, THF, EtOH | Insoluble in water, facilitating aqueous workup separation. |
Mechanistic Synthesis Pathways
Photo-Promoted Decarboxylative Cyanomethylation
Traditional cyanation often relies on highly toxic cyanide salts. A modern, greener approach involves the visible-light-induced decarboxylative cyanoalkylation of cinnamic acid using iodoacetonitrile (ICH2CN) ()[2]. This method is uniquely advantageous because it is photocatalyst-free and operates under mild conditions.
Causality & Mechanism:
The reaction utilizes K2CO3 to deprotonate cinnamic acid, forming a more electron-rich cinnamate that is highly susceptible to radical addition[2]. Blue LED irradiation homolytically cleaves the weak C-I bond of ICH2CN, generating a highly reactive cyanomethyl radical (•CH2CN)[2]. This radical attacks the cinnamate double bond. Subsequent single-electron transfer (SET) and decarboxylation (-CO2) drive the reaction forward, irreversibly forming the
Caption: Photoredox-driven decarboxylative cyanomethylation mechanism yielding the target nitrile.
Palladium-Catalyzed Allylic Cyanation
For stereoretentive synthesis from allylic alcohols, Palladium-catalyzed cyanation of cinnamyl carbonates is the gold standard.
Causality & Mechanism: Using cinnamyl methyl carbonate instead of cinnamyl acetate is a deliberate choice: the oxidative addition of Pd(0) to the carbonate releases CO2 gas and methoxide[3]. This irreversible gas evolution prevents the back-reaction. Trimethylsilyl cyanide (TMSCN) is selected over NaCN/KCN because it slowly releases cyanide upon transmetalation, preventing the "cyanide poisoning" of the Pd catalyst (where excess CN- coordinates tightly to Pd, rendering it inactive)[3].
Caption: Pd-catalyzed allylic cyanation workflow utilizing TMSCN and cinnamyl carbonate.
Validated Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in quality control steps guarantee that the chemist can verify success at each stage.
Protocol A: Catalyst-Free Photochemical Synthesis
Reference Standard: Adapted from the methodology by Pan et al. ()[2].
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Reagent Preparation: In a flame-dried Schlenk tube, add cinnamic acid (1.0 equiv) and anhydrous K2CO3 (2.0 equiv). Causality: K2CO3 must be anhydrous to prevent premature hydrolysis of the ICH2CN reagent.
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Solvent Addition: Add a degassed mixture of THF/H2O (4:1 v/v). Causality: Degassing via freeze-pump-thaw removes dissolved oxygen, a known triplet quencher that terminates radical chain reactions.
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Initiator Addition: Inject iodoacetonitrile (ICH2CN, 2.0 equiv) under an argon atmosphere.
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Irradiation: Stir the mixture at room temperature under irradiation from a 20 W Blue LED (460–470 nm) for 24-28 hours[2].
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In-Process Control (IPC): Monitor via TLC (Hexanes:EtOAc 8:2). The disappearance of the UV-active cinnamic acid spot and the appearance of a higher Rf product spot validates reaction progress.
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Workup: Quench with saturated aqueous Na2S2O3 to neutralize any residual iodine species. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine to remove water-soluble impurities and dry over MgSO4.
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Purification: Concentrate under reduced pressure and purify via flash column chromatography to yield pure (E)-4-phenylbut-3-enenitrile.
Protocol B: Electrochemical Hydrocyanation of Phenylallene
Reference Standard: Adapted from the dual electrocatalysis methodology ()[4].
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Cell Setup: Equip an undivided electrochemical cell with a carbon anode and a platinum cathode[4]. Causality: Platinum provides a low overpotential for proton reduction, while carbon is robust against anodic oxidation.
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Electrolyte Solution: Dissolve phenylallene (1.0 equiv), TMSCN (2.0 equiv), PhSiH3 (1.1 equiv), and TBABF4 (supporting electrolyte) in DMF[4].
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Catalyst Loading: Add Cobalt and Copper co-catalysts (e.g., Cu(OTf)2)[4]. Causality: Dual catalysis separates the hydrogen atom transfer (HAT) cycle (Co) from the cyanation cycle (Cu), preventing cross-reactivity and ensuring regioselectivity.
-
Electrolysis: Apply a constant cell voltage (Ucell = 2.3 V) at 0 °C[4].
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Isolation: After passing the required charge (monitored via coulometry), dilute with diethyl ether, wash with water, and purify via chromatography[4].
Applications in Drug Development
(E)-4-phenylbut-3-enenitrile is not merely an end-product; it is a highly reactive intermediate with profound implications in medicinal chemistry:
-
GABAergic Therapeutics: The nitrile group can be hydrolyzed to a carboxylic acid, and the alkene can be functionalized (e.g., via hydroamination) to yield
-amino butyric acid (GABA) derivatives. These derivatives are structural analogs of Phenibut and Baclofen, which are critical in treating spasticity and anxiety. -
Heterocyclic Scaffolds: The
-unsaturated nitrile undergoes formal cycloadditions to generate functionalized pyrrolidines and piperidines, which are ubiquitous pharmacophores in modern drug discovery.
References
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Photo-Promoted Decarboxylative Alkylation of α,β-Unsaturated Carboxylic Acids with ICH2CN for the Synthesis of β,γ-Unsaturated Nitriles Source: Organic Letters (ACS Publications) URL:[Link]
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Dual Electrocatalysis Enables Enantioselective Hydrocyanation of Conjugated Alkenes Source: Nature Communications URL:[Link]
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Cu-catalyzed cyanomethylation of imines and α,β-alkenes with acetonitrile and its derivatives Source: RSC Advances URL:[Link]
Sources
- 1. (E)-4-苯基丁-3-腈 | (E)-4-Phenylbut-3-enenitrile | 20068-10-4 - 乐研试剂 [leyan.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chloro(triphenylphosphine)[cis-5-carbomethoxy-(1,2,3-η)-cyclohexenyl]palladium(II) - CAS号 125902-58-1 - 摩熵化学 [molaid.com]
- 4. Dual Electrocatalysis Enables Enantioselective Hydrocyanation of Conjugated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
